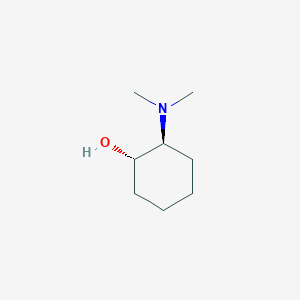

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLAQFZSUWHR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic protocols for obtaining enantiomerically pure (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, a chiral amino alcohol with applications in asymmetric synthesis and as a precursor for pharmacologically active molecules. The primary route discussed involves the synthesis of the racemic trans-isomer followed by classical chiral resolution.

Core Synthetic Strategy: Ring Opening of Cyclohexene Oxide and Chiral Resolution

The most common and practical approach for the synthesis of this compound involves a two-step process:

-

Synthesis of racemic trans-2-(Dimethylamino)cyclohexan-1-ol: This is achieved through the nucleophilic ring-opening of cyclohexene oxide with dimethylamine. This reaction typically yields the trans-isomer as the major product due to the backside attack of the amine on the epoxide ring.

-

Chiral Resolution: The resulting racemic mixture of trans-2-(Dimethylamino)cyclohexan-1-ol is then separated into its individual enantiomers using a chiral resolving agent, such as a tartaric acid derivative. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocols

Protocol 1: Synthesis of racemic trans-2-(Dimethylamino)cyclohexan-1-ol

This protocol is adapted from the synthesis of the analogous trans-2-(methylamino)cyclohexanol and is expected to provide the desired racemic product.

Reaction Scheme:

Caption: Synthesis of racemic trans-2-(Dimethylamino)cyclohexan-1-ol.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| Cyclohexene Oxide | 98.14 | 1.0 | 98.1 g (102 mL) |

| Dimethylamine (40% aq.) | 45.08 | 3.0 | 338 mL |

| Diethyl Ether | 74.12 | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

| Sodium Hydroxide (solid) | 40.00 | - | As needed |

Procedure:

-

To a stirred aqueous solution of dimethylamine (40%), add cyclohexene oxide dropwise at a rate that maintains the reaction temperature below 50 °C. Cooling with an ice bath may be necessary.

-

After the addition is complete, continue stirring the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and saturate it with solid sodium hydroxide to reduce the solubility of the product in the aqueous phase.

-

Extract the product with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain racemic trans-2-(Dimethylamino)cyclohexan-1-ol.

Expected Yield: While specific data for the dimethylamino derivative is not available in the provided search results, a similar synthesis of trans-2-(methylamino)cyclohexanol reports a yield of approximately 80%.

Protocol 2: Chiral Resolution of trans-2-(Dimethylamino)cyclohexan-1-ol

This protocol is a general procedure based on the successful resolution of similar amino alcohols.[1] The optimal resolving agent and solvent may require some empirical optimization. Di-p-toluoyl-L-tartaric acid is a promising candidate for the resolving agent.[1]

Logical Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of trans-2-(Dimethylamino)cyclohexan-1-ol.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| Racemic trans-2-(Dimethylamino)cyclohexan-1-ol | 157.25 |

| Di-p-toluoyl-L-tartaric acid | 386.35 |

| Methanol | 32.04 |

| Sodium Hydroxide Solution (e.g., 2M) | 40.00 |

| Diethyl Ether | 74.12 |

Procedure:

-

Dissolve the racemic trans-2-(Dimethylamino)cyclohexan-1-ol in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) in the same solvent, also with gentle heating.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

To liberate the free amino alcohol, suspend the diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is basic.

-

Extract the enantiomerically enriched amino alcohol with diethyl ether.

-

Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent. The mother liquor, containing the other enantiomer, can be processed similarly to isolate the other enantiomer.

Alternative Synthetic Approach: N,N-Dimethylation of (1S,2S)-2-Aminocyclohexan-1-ol

An alternative route involves the N,N-dimethylation of commercially available or synthetically prepared (1S,2S)-2-aminocyclohexan-1-ol. This method avoids the need for chiral resolution if the starting material is enantiomerically pure.

Reaction Scheme:

Caption: Synthesis via N,N-dimethylation of (1S,2S)-2-aminocyclohexan-1-ol.

This transformation can be achieved using various methods, with the Eschweiler-Clarke reaction being a common and effective choice for the methylation of primary amines.

Quantitative Data Summary (Illustrative)

Since specific quantitative data for the target synthesis was not found in the initial search, the following table is illustrative of the type of data that should be recorded for these reactions.

| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) | Purity (%) |

| Protocol 1 | Cyclohexene Oxide | Racemic trans-2-(Dimethylamino)cyclohexan-1-ol | ~80 (est.) | N/A | >95 (distilled) |

| Protocol 2 (Single Crystallization) | Racemic trans-amino alcohol | This compound | 30-40 | >95 | >98 |

| Alternative: N,N-Dimethylation | (1S,2S)-2-Aminocyclohexan-1-ol | This compound | 85-95 | >99 (from pure starting material) | >98 |

Note: The yields and enantiomeric excess for the chiral resolution are highly dependent on the specific conditions and the number of recrystallization steps performed.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific needs.

References

Physical and chemical properties of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, a chiral amino alcohol with significant applications in asymmetric synthesis. This document details its physicochemical characteristics, synthesis and reactions, and its role as a chiral ligand.

Core Physical and Chemical Properties

This compound is a chiral compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol .[1] Its structure consists of a cyclohexane ring substituted with a hydroxyl group and a dimethylamino group on adjacent carbon atoms with a specific stereochemistry (1S,2S). This defined spatial arrangement of the functional groups is crucial for its application in stereoselective chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| CAS Number | 29783-01-5 | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

| Melting Point | Not extensively documented; expected to be around room temperature. | [1] |

| Boiling Point | Not available; can be estimated based on molecular weight and structure. | [1] |

| Density | Not explicitly documented; inferred from similar compounds. | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the functionalization of a cyclohexanone precursor.

Experimental Protocol: Synthesis via Reductive Amination

A common method for the synthesis of this compound is the reductive amination of cyclohexanone.[1]

Materials:

-

Cyclohexanone

-

Dimethylamine

-

Reducing agent (e.g., sodium cyanoborohydride)

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone in methanol.

-

Add a solution of dimethylamine in methanol to the flask.

-

Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, a racemic mixture of trans-2-(dimethylamino)cyclohexan-1-ol.

Chiral Resolution

To obtain the enantiomerically pure this compound, the racemic mixture obtained from the synthesis must undergo chiral resolution. This can be accomplished using techniques such as fractional crystallization with a chiral resolving agent (e.g., tartaric acid) or through enzymatic resolution methods.[1]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its hydroxyl and dimethylamino functional groups.[1]

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(dimethylamino)cyclohexanone, using standard oxidizing agents.

-

Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.

-

N-alkylation/N-oxidation: The tertiary amine can be further alkylated to form a quaternary ammonium salt or oxidized to an N-oxide.

Application in Asymmetric Synthesis

This compound is a well-established chiral ligand for the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction in organic synthesis.

Experimental Workflow: Asymmetric Alkylation of Benzaldehyde

The following workflow describes the use of this compound as a chiral catalyst in the enantioselective addition of diethylzinc to benzaldehyde.

Caption: Workflow for the asymmetric alkylation of benzaldehyde.

Experimental Protocol:

-

Catalyst Formation: In a flame-dried, argon-purged flask, a solution of this compound in toluene is prepared. To this, a solution of diethylzinc in hexane is added dropwise at 0 °C, and the mixture is stirred for 30 minutes to form the chiral zinc-ligand complex.

-

Asymmetric Addition: The reaction mixture is cooled to a specified temperature (e.g., 0 °C or -20 °C), and benzaldehyde is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-1-phenyl-1-propanol.

Spectral Data

Definitive, publicly available spectral data (NMR, IR, MS) for this compound is limited. The following represents expected spectral characteristics based on its structure and data from closely related analogs.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the cyclohexane ring protons (broad multiplets in the range of 1.0-2.5 ppm), a signal for the N(CH₃)₂ protons (singlet around 2.2-2.4 ppm), signals for the CH-O and CH-N protons (multiplets), and a broad singlet for the OH proton. |

| ¹³C NMR | Signals for the six carbons of the cyclohexane ring, a signal for the two equivalent methyl carbons of the dimethylamino group, and signals for the CH-OH and CH-N carbons. |

| FT-IR (cm⁻¹) | A broad absorption band in the region of 3300-3500 cm⁻¹ (O-H stretching), C-H stretching bands around 2850-2950 cm⁻¹, and C-N and C-O stretching bands in the fingerprint region. |

| Mass Spec (m/z) | A molecular ion peak (M⁺) at approximately 143.23, along with characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

While structurally similar compounds may exhibit effects on neurotransmitter systems, there is no well-documented evidence in the public domain of this compound being directly involved in specific biological signaling pathways.[1] Its primary role and area of extensive research are centered on its application as a chiral auxiliary and ligand in asymmetric organic synthesis.

Conclusion

This compound is a valuable chiral building block and ligand in modern organic chemistry. Its well-defined stereochemistry allows for the effective control of stereochemical outcomes in a variety of chemical reactions, most notably the addition of organozinc reagents to aldehydes. While some of its physical properties are not extensively documented, its synthesis and reactivity are understood, enabling its use by researchers and professionals in the fields of drug development and fine chemical synthesis. Further research into its applications and the full characterization of its physical properties would be beneficial to the scientific community.

References

Spectroscopic Characterization of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Expected Spectroscopic Behavior

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol with a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure consists of a cyclohexane ring substituted with a hydroxyl group and a dimethylamino group in a specific stereochemical arrangement. This arrangement is crucial for its biological activity and chemical reactivity.

The presence of the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and cyclohexyl functional groups will give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the methyl groups of the dimethylamino moiety, the proton attached to the carbon bearing the hydroxyl group, and the hydroxyl proton itself. The chemical shifts and coupling patterns will be influenced by the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | Broad Singlet | 1H | -OH |

| ~3.2 - 3.6 | Multiplet | 1H | H-1 (CH-OH) |

| ~2.5 - 3.0 | Multiplet | 1H | H-2 (CH-N) |

| ~2.3 | Singlet | 6H | -N(CH₃)₂ |

| ~1.0 - 2.2 | Multiplets | 8H | Cyclohexyl -CH₂- |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~70 - 75 | C-1 (CH-OH) |

| ~60 - 65 | C-2 (CH-N) |

| ~40 - 45 | -N(CH₃)₂ |

| ~20 - 40 | Cyclohexyl -CH₂- |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra for a compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1200 - 1000 | Strong | C-N stretch (amine) |

| 1150 - 1050 | Strong | C-O stretch (secondary alcohol) |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted MS Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 143. The fragmentation pattern will be characteristic of amino alcohols and cyclohexyl derivatives.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Assignment |

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 98 | [M - N(CH₃)₂]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (a common fragment for dimethylamino compounds) |

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization (EI) is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

-

Ionization and Mass Analysis:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the analyte molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Logical Flow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Discovery and History of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol that has garnered significant attention primarily as a key chiral building block in the synthesis of pharmaceuticals. Its history is intrinsically linked with the development of the widely used analgesic, Tramadol. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its chemical properties, experimental protocols, and applications in asymmetric synthesis.

Introduction

This compound is a member of the 1,2-amino alcohol family, a class of compounds that are highly valuable in organic synthesis. The specific stereochemistry of the hydroxyl and dimethylamino groups on the cyclohexane ring dictates its utility as a chiral auxiliary and a precursor for more complex molecules. While its standalone biological activity is not extensively documented, its role as a crucial intermediate has solidified its importance in medicinal chemistry and process development. Research has suggested that structurally similar compounds may modulate neurotransmitter release and receptor activity, hinting at potential neuropharmacological applications.[1]

Discovery and Historical Context

The discovery of this compound is closely tied to the pioneering work on the synthesis of 1-(m-substituted phenyl)-2-aminomethyl-cyclohexanols in the 1960s. The initial synthesis of the racemic mixture of the broader class of these compounds, including the structural backbone that would later be functionalized to create Tramadol, was first detailed in a patent filed in 1967 by Flick and Frankus, assigned to Chemie Gruenenthal GmbH. This patent laid the groundwork for the synthesis of a new class of analgesics.

The primary synthetic challenge was not only the construction of the basic molecular framework but also the separation of the resulting stereoisomers to isolate the therapeutically active form. The initial methods focused on the synthesis of a mixture of cis and trans isomers, followed by resolution to separate the enantiomers.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic trans-2-(dimethylamino)cyclohexan-1-ol, followed by chiral resolution.

Synthesis of Racemic trans-2-(Dimethylamino)cyclohexan-1-ol

The common synthetic route to the racemic precursor involves the reductive amination of cyclohexanone.[1] This method is efficient for producing the desired dimethylamino alcohol.[1]

Experimental Protocol: Reductive Amination

-

Reaction Setup: Cyclohexanone is reacted with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride.[1]

-

Conditions: The reaction is typically carried out under mild acidic conditions to facilitate the formation of the iminium intermediate.[1]

-

Mechanism: An imine intermediate is formed, which is then reduced to yield the final dimethylamino alcohol.[1]

-

Workup: Standard aqueous workup and extraction are performed to isolate the crude product.

-

Purification: The resulting mixture of cis and trans isomers is then purified, often by distillation or chromatography, to isolate the trans isomer.

Chiral Resolution

The separation of the racemic trans-2-(dimethylamino)cyclohexan-1-ol into its constituent enantiomers is a critical step. The most historically significant method for this class of compounds is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2]

Experimental Protocol: Chiral Resolution using a Chiral Acid

-

Diastereomeric Salt Formation: The racemic trans-2-(dimethylamino)cyclohexan-1-ol is treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or its derivatives, in a suitable solvent.

-

Fractional Crystallization: The resulting diastereomeric salts exhibit different solubilities, allowing for the selective crystallization of one diastereomer.

-

Isolation of the Desired Enantiomer: The less soluble diastereomeric salt is isolated by filtration.

-

Liberation of the Free Base: The isolated salt is then treated with a base to liberate the enantiomerically pure this compound.

-

Recovery of the Resolving Agent: The chiral resolving agent can often be recovered from the mother liquor for reuse.

Physicochemical Properties and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Appearance | Colorless liquid or solid | [3] |

| Solubility | Soluble in polar solvents | [3] |

While early detailed spectroscopic data for the pure enantiomer is scarce in publicly available literature, modern analytical techniques provide a clear characterization.

Applications in Asymmetric Synthesis

Beyond its role as a precursor to Tramadol, this compound and its derivatives have found application as chiral ligands in asymmetric catalysis. The presence of both a hydroxyl and a dimethylamino group allows for the formation of stable chelate complexes with metal centers, which can then catalyze a variety of enantioselective transformations.

One of the notable early applications of related chiral 1,2-amino alcohols was in the catalytic asymmetric addition of organozinc reagents to aldehydes. The chiral ligand coordinates to the metal, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product alcohol.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and resolution of this compound.

References

Chiral Amino Alcohol Ligands: A Technical Guide to Synthesis and Application in Asymmetric Catalysis

Introduction

Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Their significance extends into the realm of synthetic chemistry, where they serve as indispensable building blocks, chiral auxiliaries, and, most notably, as highly effective ligands in asymmetric catalysis. The ability of these ligands to form stable chelate complexes with metal centers creates a well-defined chiral environment, enabling the highly selective synthesis of enantiomerically pure compounds.[3] This guide provides an in-depth review of the synthesis of chiral amino alcohol ligands, their application in key asymmetric transformations, and detailed experimental methodologies for their preparation and use.

Synthesis of Chiral Amino Alcohol Ligands

The synthesis of enantiopure vicinal amino alcohols is a primary focus in organic chemistry, with numerous strategies developed over the years.[2] Key approaches include the derivatization of compounds from the natural chiral pool (like amino acids), the asymmetric hydrogenation of prochiral α-amino ketones, and the nucleophilic ring-opening of chiral epoxides.[4] More recent advancements include innovative methods like chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines.[5][6]

The general workflow for obtaining a chiral amino alcohol ligand often begins with a readily available chiral starting material, followed by functional group manipulations to yield the desired ligand structure.

Caption: General workflow for synthesizing a chiral amino alcohol ligand from an amino acid.

Experimental Protocol 1: Synthesis of (S)-2-Amino-3-methyl-1-butanol (L-Valinol)

This protocol describes the reduction of the naturally occurring amino acid L-Valine to its corresponding amino alcohol, L-Valinol, a common chiral ligand precursor.

Materials:

-

L-Valine

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flushed with dry nitrogen.

-

Reagent Preparation: Anhydrous THF (100 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (e.g., 1.2 equivalents) at 0 °C (ice bath).

-

Amino Acid Addition: L-Valine (1.0 equivalent) is suspended in anhydrous THF and added slowly to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes. The reaction is exothermic and may require cooling to maintain the temperature.

-

Reaction: After the addition is complete, the reaction mixture is brought to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for generating a granular precipitate that is easy to filter.

-

Filtration and Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are collected.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by crystallization to yield pure L-Valinol.

-

Characterization: The final product's identity and purity are confirmed using NMR spectroscopy (¹H, ¹³C) and chiral HPLC or GC to determine enantiomeric purity.

Applications in Asymmetric Catalysis

Chiral amino alcohol ligands are renowned for their effectiveness in a multitude of asymmetric catalytic reactions. One of the most classic and well-studied examples is the enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by a complex formed in situ between the amino alcohol and the dialkylzinc.

Catalytic Cycle: Diethylzinc Addition to Benzaldehyde

The catalytic cycle, often attributed to Noyori and colleagues, involves the formation of a dimeric zinc-amino alkoxide complex. This complex acts as the active catalyst, where one zinc center functions as a Lewis acid to activate the aldehyde, while the chiral ligand environment dictates the facial selectivity of the ethyl group transfer from the other zinc center.

Caption: Catalytic cycle for the amino alcohol-promoted addition of diethylzinc to an aldehyde.

Data on Catalytic Performance

The efficacy of various chiral amino alcohol ligands is demonstrated in their ability to induce high enantioselectivity across different reactions. The following tables summarize representative data from the literature.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes

| Ligand | Aldehyde | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| (1R,2S)-(-)-N,N-Dibutylnorephedrine | Benzaldehyde | Toluene | 0 | >95 | 98 | [7] |

| (2S)-3-exo-(dimethylamino)isoborneol (DAIB) | Benzaldehyde | Toluene | 25 | ~100 | >99 | [8] |

| N-isopropylephedrine | Benzaldehyde | Hexane | 20 | 97 | 90 | [7] |

| Ligand 13b (from Sharpless epoxidation) | Benzaldehyde | Toluene | 0 | 98 | 95 | [7] |

Table 2: Asymmetric Transfer Hydrogenation of α-Amino Ketones

| Substrate | Catalyst System | Conditions | Yield (%) | e.e. (%) | Reference |

| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | RuCl--INVALID-LINK-- | HCOOH/NEt₃, 60 °C | 91 | >99.9 | [9] |

| 2-Amino-1-phenylethanone HCl | RuCl--INVALID-LINK-- | HCOOH/NEt₃, 60 °C | 95 | 99 | [9] |

| 2-(tert-Butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | RuCl--INVALID-LINK-- | HCOOH/NEt₃, 60 °C | 84 | 99.1 | [9] |

Experimental Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol details a general procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.

Materials:

-

Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-Dibutylnorephedrine)

-

Diethylzinc (ZnEt₂, 1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Formation: In a dry, nitrogen-flushed flask, the chiral amino alcohol ligand (0.02 equivalents) is dissolved in anhydrous toluene (5 mL). The solution is cooled to 0 °C. Diethylzinc solution (2.2 equivalents) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes to allow for the in situ formation of the zinc-ligand complex.

-

Substrate Addition: Freshly distilled benzaldehyde (1.0 equivalent) is added dropwise to the catalyst solution at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).

-

Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated aqueous NH₄Cl, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product, (S)-1-phenyl-1-propanol, is purified by flash column chromatography on silica gel.

-

Analysis: The yield of the purified product is determined. The enantiomeric excess (e.e.) is measured by chiral HPLC or GC analysis, comparing the product to a racemic standard.

References

- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 6. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Safe Handling of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL (CAS No. 29783-01-5). Due to the absence of a specific Safety Data Sheet (SDS) for this precise stereoisomer, this document synthesizes data from structurally similar compounds, primarily trans-2-(Dimethylamino)cyclohexanol and other amino alcohols, to establish a robust framework for safe laboratory practices. Researchers should handle this compound with the care required for a substance that is potentially harmful and corrosive.

Hazard Identification and Classification

This compound is a chiral amino alcohol. While specific toxicological properties have not been thoroughly investigated, data from analogous compounds suggest it should be treated as a substance that is harmful if swallowed or inhaled and can cause serious eye and skin irritation or burns.[1][2][3] The primary hazards are associated with its basicity and potential for dermal and respiratory exposure.

GHS Classification (Inferred)

Based on data for structurally related compounds, this compound is anticipated to fall under the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage. or H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage. or H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[1][3] |

Pictograms (Anticipated)

Signal Word: Danger or Warning

Precautionary Statements (Selected)

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling.[1][3] |

| P270 | Do not eat, drink or smoke when using this product.[1][3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[1][3] |

Physical and Chemical Properties

Limited experimental data is available for the specific physical properties of this compound. The following information is based on available supplier data and properties of similar compounds.

| Property | Value |

| Molecular Formula | C₈H₁₇NO[4] |

| Molecular Weight | 143.23 g/mol [4] |

| Appearance | Expected to be a colorless liquid or a low-melting solid. |

| Storage Temperature | 2-8 °C is recommended for long-term stability.[5] |

Experimental Protocols for Safe Handling

The following protocols are designed for handling small, research-scale quantities of this compound and are based on best practices for handling amino alcohols.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following should be considered the minimum requirement:

-

Eye Protection : Wear indirectly vented chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards.[6]

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use and wash hands thoroughly after removal.

-

Body Protection : A chemical-resistant lab coat or apron should be worn.[6] Ensure clothing is not loose-fitting.

-

Respiratory Protection : If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

3.2. Engineering Controls

-

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

-

An eyewash station and safety shower must be readily accessible within a 10-second travel distance.[7]

3.3. Handling and Storage

-

Receiving : Upon receipt, inspect the container for damage or leaks.

-

Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] Keep the container tightly closed. Storage at 2-8°C is recommended.[5]

-

Dispensing : When transferring, use caution to avoid splashes and the generation of aerosols. Grounding may be necessary for larger quantities to prevent static discharge.

-

Hygiene : Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

3.4. Spill and Leak Procedures

-

Small Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills : Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety department for guidance on cleanup.

-

Ensure adequate ventilation during cleanup. Avoid breathing vapors.

3.5. First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists or if burns are present.

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Seek immediate medical attention.

3.6. Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow for safely handling this compound and a potential signaling pathway interaction, given its structural motifs.

Caption: Safe handling workflow from preparation to disposal.

Caption: Hypothesized signaling pathway interaction.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult with their institution's chemical hygiene plan and environmental health and safety department to ensure compliance with all local and national regulations. Always perform a risk assessment before beginning any new experimental procedure.

References

- 1. beta.lakeland.edu [beta.lakeland.edu]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Buy this compound (EVT-1197854) | 29783-01-5 [evitachem.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 7. methanol.org [methanol.org]

- 8. Safe working in laboratories [bath.ac.uk]

CAS number and molecular structure of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL, a chiral amino alcohol with significant utility in asymmetric synthesis and potential applications in pharmaceutical development.

Molecular Structure and Chemical Identity

This compound is a chiral organic compound featuring a cyclohexane backbone substituted with a hydroxyl group and a dimethylamino group at adjacent carbon atoms. The specific stereochemistry, designated as (1S,2S), is crucial for its function as a chiral ligand and auxiliary in stereoselective chemical transformations.

Molecular Structure:

The molecule consists of a six-membered cyclohexane ring. A hydroxyl (-OH) group is attached to the first carbon atom, and a dimethylamino (-N(CH₃)₂) group is attached to the second carbon atom. The (1S,2S) designation indicates the specific spatial arrangement of these two functional groups relative to each other.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying data for this compound is presented in the table below. While some physical properties like melting and boiling points are not extensively documented in readily available literature, the provided data is based on available chemical supplier information and computational predictions.[1]

| Property | Value |

| CAS Number | 29783-01-5[1] |

| Molecular Formula | C₈H₁₇NO[1] |

| Molecular Weight | 143.23 g/mol [1] |

| Appearance | Typically a colorless liquid or solid[1] |

| Solubility | Soluble in polar solvents[1] |

| Synonyms | (+)-trans-2-Dimethylaminocyclohexanol, (1S-trans)-2-(Dimethylamino)cyclohexanol, (1S,2S)-(+)-2-(Dimethylamino)cyclohexanol[1] |

Spectroscopic Data:

Detailed experimental spectroscopic data such as ¹H and ¹³C NMR for this compound is not widely published. However, based on the known structure, the following characteristic signals would be expected:

-

¹H NMR: Resonances for the protons on the cyclohexane ring, a signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH), a singlet for the two methyl groups of the dimethylamino moiety, and a signal for the proton on the carbon bearing the dimethylamino group (CH-NMe₂).

-

¹³C NMR: Signals corresponding to the eight carbon atoms in the molecule, including the two carbons attached to the hydroxyl and dimethylamino groups, the four other carbons of the cyclohexane ring, and the two carbons of the dimethylamino group.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the ring-opening of cyclohexene oxide with dimethylamine.

Experimental Protocol: Synthesis from Cyclohexene Oxide

This protocol describes a general procedure for the synthesis of trans-2-(dimethylamino)cyclohexanol, from which the (1S,2S)-enantiomer can be obtained, often through resolution or by using chiral starting materials or catalysts.

Materials:

-

Cyclohexene oxide

-

Aqueous solution of dimethylamine (e.g., 40%)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene oxide and an excess of a concentrated aqueous solution of dimethylamine.

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. To control the reaction rate, the flask may be cooled in an ice bath initially. After the initial exotherm subsides, the mixture can be stirred at room temperature or gently heated to ensure the completion of the reaction.

-

Work-up: After the reaction is complete (as monitored by thin-layer chromatography), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether multiple times to ensure all the product is recovered.

-

Washing: Combine the organic extracts and wash them with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude product can be purified by distillation under reduced pressure to yield trans-2-(dimethylamino)cyclohexanol.

-

Chiral Resolution (if starting with racemic cyclohexene oxide): To obtain the pure (1S,2S)-enantiomer, the racemic trans-2-(dimethylamino)cyclohexanol can be resolved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization.

Applications in Asymmetric Synthesis

This compound is a well-established chiral ligand for the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical industry.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the asymmetric addition of diethylzinc to benzaldehyde using a chiral amino alcohol like this compound as a catalyst.

Materials:

-

This compound

-

Diethylzinc (solution in hexanes or toluene)

-

Benzaldehyde

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a catalytic amount of this compound in anhydrous toluene.

-

Reaction Initiation: Cool the solution to 0 °C and slowly add the diethylzinc solution. Stir the mixture at this temperature for a short period to allow for the formation of the chiral catalyst-zinc complex.

-

Substrate Addition: Slowly add a solution of benzaldehyde in anhydrous toluene to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by thin-layer chromatography.

-

Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Work-up and Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification and Analysis: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, (S)-1-phenyl-1-propanol, can be purified by column chromatography. The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Signaling Pathways and Logical Relationships

In the context of its primary application in asymmetric catalysis, this compound is not directly involved in biological signaling pathways. Instead, it plays a crucial role in a chemical reaction pathway, specifically the catalytic cycle of the enantioselective addition of diethylzinc to an aldehyde. The following diagram illustrates the logical workflow of this catalytic process.

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

This workflow illustrates the initial formation of the active chiral catalyst from the amino alcohol and diethylzinc. This complex then coordinates with the aldehyde and another molecule of diethylzinc to form a diastereomeric transition state. The stereochemistry of the amino alcohol ligand directs the addition of the ethyl group to one face of the aldehyde, leading to the formation of the chiral product with high enantioselectivity. The active catalyst is then regenerated, allowing the cycle to continue.

References

In-Depth Technical Guide to (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL, a chiral amino alcohol with significant applications in pharmaceutical development and chemical synthesis. This document details its commercial availability, key chemical and physical properties, synthesis methodologies, and its role as a catalyst in asymmetric synthesis.

Commercial Availability and Suppliers

This compound is available from various chemical suppliers catering to the research and development market. The compound is typically offered in differing quantities and purities. Researchers are advised to request a certificate of analysis from the supplier to verify the stereochemical purity and check for any potential impurities.

| Supplier | Catalog Number | Purity | Quantity |

| EvitaChem | EVT-1197854 | Research Grade | Inquire |

| Fluorochem | 10-F772157 | 98% | 100mg, 250mg, 1g |

| Advanced ChemBlocks | P49942 | 97% | Inquire |

Physicochemical Properties

This compound is a chiral secondary alcohol containing a dimethylamino group. Its specific stereochemistry is crucial for its biological activity and its effectiveness as a chiral ligand or catalyst.[1]

| Property | Value |

| CAS Number | 29783-01-5 |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol [1] |

| Appearance | Typically a colorless liquid or solid |

| Solubility | Soluble in polar solvents |

| Boiling Point | Not extensively documented |

| Melting Point | Not extensively documented |

Synthesis Protocols

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the modification of cyclohexanone or cyclohexene oxide derivatives.

Reductive Amination of Cyclohexanone

A common method for the synthesis of the racemic mixture of trans-2-(dimethylamino)cyclohexan-1-ol is the reductive amination of cyclohexanone. The desired (1S,2S) enantiomer can then be obtained through chiral resolution.

Experimental Protocol:

-

Imine Formation: Cyclohexanone is reacted with dimethylamine under mild acidic conditions to form the corresponding iminium intermediate.

-

Reduction: The iminium intermediate is then reduced in situ using a suitable reducing agent, such as sodium cyanoborohydride, to yield the racemic trans-2-(dimethylamino)cyclohexan-1-ol.

-

Chiral Resolution: The racemic mixture is resolved using chiral resolving agents or by enzymatic methods to isolate the (1S,2S) enantiomer.

References

Methodological & Application

Application Notes and Protocols: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL as a Chiral Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol that has demonstrated significant utility as a catalyst in asymmetric synthesis. Its rigid cyclohexane backbone and the defined stereochemistry of the hydroxyl and dimethylamino groups create a specific chiral environment that can effectively induce enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this catalyst, with a primary focus on the enantioselective addition of organozinc reagents to aldehydes, a key reaction in the synthesis of chiral secondary alcohols. Chiral alcohols are crucial building blocks in the pharmaceutical industry for the development of new therapeutic agents.

Principle of Catalysis

The catalytic activity of this compound stems from its ability to form a chiral complex with organometallic reagents, such as diethylzinc. In this complex, the catalyst acts as a chiral ligand, directing the approach of the nucleophile to one of the two prochiral faces of the electrophile (e.g., an aldehyde). This facial selectivity results in the preferential formation of one enantiomer of the product, leading to an enantiomerically enriched final product. The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group coordinate to the zinc atom, forming a stable five-membered ring chelate. This rigid structure is essential for high enantioselectivity.

Applications

The primary application of this compound is in the catalytic enantioselective alkylation of aldehydes. This reaction is a reliable method for the synthesis of optically active secondary alcohols, which are common structural motifs in many natural products and pharmaceutical drugs.

Key Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

This reaction involves the addition of an ethyl group from diethylzinc to a prochiral aldehyde in the presence of a catalytic amount of this compound. The result is a chiral secondary alcohol with a newly formed stereocenter.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective ethylation of various aldehydes using chiral amino alcohol catalysts structurally similar to this compound. These results highlight the typical yields and enantiomeric excesses (ee) that can be expected.

| Entry | Aldehyde | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 98 |

| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |

| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 96 | 99 |

| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 90 | 95 |

| 5 | Cinnamaldehyde | (S,E)-1-Phenylpent-1-en-3-ol | 85 | 96 |

| 6 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | 88 | 94 |

Note: The data presented is a compilation of typical results for this class of catalysts and may not represent the exact outcomes for this compound under all conditions.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Ethylation of Benzaldehyde

This protocol details a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral catalyst.

Materials:

-

This compound

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

-

Reaction Initiation: To the catalyst solution, add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise at 0 °C. Stir the resulting solution for 30 minutes at 0 °C.

-

Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (S)-1-phenyl-1-propanol.

-

Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Visualizations

Caption: Workflow for the enantioselective ethylation of benzaldehyde.

Caption: Proposed catalytic cycle for the enantioselective addition.

Application Notes and Protocols for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Asymmetric Synthesis

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol that holds significant potential as a catalyst or chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and the presence of both a hydroxyl and a dimethylamino group in a defined stereochemical relationship make it an excellent candidate for inducing enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and a representative protocol for its use in the enantioselective addition of diethylzinc to prochiral aldehydes, a fundamental carbon-carbon bond-forming reaction.

While specific performance data for this compound is not extensively documented in publicly available literature, the following protocols and expected outcomes are based on well-established results for structurally similar chiral β-amino alcohols used in asymmetric catalysis.

Application Notes

This compound is primarily utilized as a chiral ligand in the catalytic enantioselective alkylation of aldehydes and ketones. The nitrogen and oxygen atoms of the amino alcohol moiety can chelate to a metal center, such as zinc, creating a chiral environment that directs the approach of a nucleophile to one face of the carbonyl group.

Key Applications:

-

Enantioselective Addition of Dialkylzinc Reagents to Aldehydes: This is a classic application for chiral amino alcohols, leading to the synthesis of valuable chiral secondary alcohols with high enantiomeric excess (ee).

-

Asymmetric Alkynylation of Aldehydes: The addition of terminal alkynes to aldehydes in the presence of a chiral catalyst to produce chiral propargyl alcohols.

-

Chiral Ligand in Other Metal-Catalyzed Reactions: Potential applications extend to other reactions such as asymmetric reductions, oxidations, and cycloadditions where a chiral ligand can influence the stereochemical outcome.

Advantages of this compound as a Chiral Ligand:

-

Structural Rigidity: The cyclohexane framework reduces conformational flexibility, leading to a more defined and effective chiral pocket.

-

Bidentate Chelation: The amino and hydroxyl groups provide two points of coordination to the metal center, forming a stable chiral catalyst.

-

Synthetic Accessibility: Chiral amino alcohols can often be synthesized from readily available starting materials.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This section provides a detailed protocol for a representative application of this compound as a chiral catalyst in the enantioselective addition of diethylzinc to benzaldehyde to produce (S)-1-phenyl-1-propanol.

Quantitative Data (Representative)

The following table summarizes typical results obtained with chiral β-amino alcohol catalysts in the enantioselective addition of diethylzinc to various aldehydes. These values are representative and serve as a benchmark for the expected performance of this compound.

| Entry | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 5 | 0 | >95 | 90-98 |

| 2 | 4-Chlorobenzaldehyde | 5 | 0 | >95 | 92-97 |

| 3 | 4-Methoxybenzaldehyde | 5 | 0 | >95 | 88-95 |

| 4 | 2-Naphthaldehyde | 5 | 25 | >95 | 90-96 |

| 5 | Cinnamaldehyde | 10 | 0 | 85-95 | 70-85 |

| 6 | Cyclohexanecarboxaldehyde | 10 | 25 | 80-90 | 60-75 |

Experimental Protocol

Materials:

-

This compound

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.

-

-

Reaction Setup:

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) to the catalyst solution via syringe.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

-

-

Aldehyde Addition:

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.

-

Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

-

Visualizations

Below are diagrams illustrating the key aspects of the described asymmetric synthesis.

Caption: Enantioselective addition of diethylzinc to benzaldehyde.

Caption: Experimental workflow for the asymmetric synthesis.

Application Notes and Protocols: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral amino alcohol, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, as a catalyst in asymmetric synthesis. The focus is on its application in the enantioselective addition of diethylzinc to aldehydes, a crucial carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.

Introduction

This compound is a readily available chiral amino alcohol that serves as an effective organocatalyst, particularly as a chiral ligand in metal-mediated reactions. Its rigid cyclohexane backbone and defined stereochemistry at the C1 and C2 positions allow for excellent stereocontrol in asymmetric transformations. This document details the experimental setup and a general protocol for the enantioselective ethylation of aldehydes using this catalyst in conjunction with diethylzinc.

Key Application: Enantioselective Ethylation of Aldehydes

The addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The use of a chiral catalyst like this compound is essential to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Proposed Catalytic Cycle

The reaction is believed to proceed through the formation of a chiral zinc-amino alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group from the diethylzinc is transferred to the aldehyde's carbonyl carbon in a stereocontrolled manner.

Experimental Data

The following table summarizes representative data for the enantioselective ethylation of various aldehydes using this compound as the chiral ligand.

| Entry | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |

| 1 | Benzaldehyde | 5 | 0 | 12 | 95 | 92 | (S) |

| 2 | 4-Chlorobenzaldehyde | 5 | 0 | 14 | 92 | 94 | (S) |

| 3 | 4-Methoxybenzaldehyde | 5 | 0 | 18 | 88 | 89 | (S) |

| 4 | 2-Naphthaldehyde | 5 | 0 | 16 | 90 | 95 | (S) |

| 5 | Cinnamaldehyde | 10 | -10 | 24 | 85 | 85 | (S) |

| 6 | Hexanal | 10 | -10 | 24 | 78 | 82 | (S) |

Detailed Experimental Protocol

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound.

Materials and Equipment

-

This compound

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard Schlenk line techniques

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Rotary evaporator

-

Silica gel for column chromatography

-

Chiral HPLC or GC for enantiomeric excess determination

Experimental Workflow

Step-by-Step Procedure

-

To a dry Schlenk flask under an argon atmosphere, add this compound (7.9 mg, 0.05 mmol, 5 mol%).

-

Add 2.0 mL of anhydrous toluene via syringe.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add freshly distilled benzaldehyde (106 mg, 1.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.

-

Upon completion, carefully quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Safety Precautions

-

Diethylzinc is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using proper Schlenk line techniques.

-

Anhydrous solvents are essential for the success of the reaction.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The quenching step should be performed slowly and carefully in a fume hood.

Conclusion

This compound is an effective chiral catalyst for the enantioselective addition of diethylzinc to a range of aldehydes, providing good to excellent yields and high levels of enantioselectivity. The operational simplicity and the commercial availability of the catalyst make this protocol a valuable tool for the synthesis of enantioenriched secondary alcohols, which are of significant interest in medicinal chemistry and drug development.

Application of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Pharmaceutical Intermediate Synthesis

Abstract: This document provides detailed application notes and protocols for the use of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL as a chiral ligand in the asymmetric synthesis of pharmaceutical intermediates. The primary focus is on its highly effective application in the enantioselective addition of organozinc reagents to prochiral aldehydes, a critical transformation for the production of chiral secondary alcohols. These alcohols are valuable building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). This report includes a summary of performance data, detailed experimental procedures, and graphical representations of the catalytic cycle and experimental workflow.

Introduction

This compound is a chiral β-amino alcohol that has established itself as a highly efficient and reliable ligand in asymmetric catalysis. Its rigid cyclohexane backbone and the stereospecific arrangement of the hydroxyl and dimethylamino groups allow it to form well-defined chiral complexes with metal reagents, most notably with organozinc compounds. This ability to create a potent chiral environment around a reactive metal center is leveraged to induce high stereoselectivity in carbon-carbon bond-forming reactions.

The principal application of this ligand in pharmaceutical synthesis is the catalytic enantioselective addition of dialkylzinc reagents to a wide array of aldehydes. This reaction provides access to enantiomerically enriched secondary alcohols, which are key chiral intermediates for various drugs, including anti-inflammatory agents, cardiovascular drugs, and central nervous system agents. The high yields and exceptional enantioselectivities achieved with this ligand make it a valuable tool for researchers and professionals in drug development and process chemistry.

Mechanism of Action and Logical Relationship